N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide
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Overview
Description
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, triazole, thiadiazole, and thiophene moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with a suitable carboxylic acid derivative. The final step involves coupling the triazole-thiadiazole intermediate with thiophene-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- **N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide
Uniqueness
N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide stands out due to its unique combination of structural motifs, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13ClN6O2S2 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-[3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN6O2S2/c1-9-14(21-23-24(9)10-5-6-12(26-2)11(18)8-10)15-19-17(28-22-15)20-16(25)13-4-3-7-27-13/h3-8H,1-2H3,(H,19,20,22,25) |
InChI Key |
OWOFPQRZERBXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NSC(=N3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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